4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole

Description

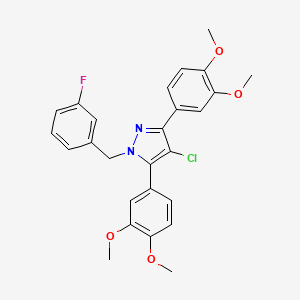

4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole is a substituted pyrazole derivative characterized by a central pyrazole ring with chlorine at position 4, 3,4-dimethoxyphenyl groups at positions 3 and 5, and a 3-fluorobenzyl substituent at position 1. The 3,4-dimethoxyphenyl substituents contribute electron-donating effects, while the chloro and 3-fluorobenzyl groups introduce steric bulk and lipophilicity, influencing solubility and intermolecular interactions .

Properties

CAS No. |

1006323-18-7 |

|---|---|

Molecular Formula |

C26H24ClFN2O4 |

Molecular Weight |

482.9 g/mol |

IUPAC Name |

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]pyrazole |

InChI |

InChI=1S/C26H24ClFN2O4/c1-31-20-10-8-17(13-22(20)33-3)25-24(27)26(18-9-11-21(32-2)23(14-18)34-4)30(29-25)15-16-6-5-7-19(28)12-16/h5-14H,15H2,1-4H3 |

InChI Key |

LZNRVLWHKUOXDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)OC)OC)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the dimethoxyphenyl groups: This step may involve the use of Suzuki or Heck coupling reactions, where the dimethoxyphenyl boronic acid or halide is coupled with the pyrazole core.

Addition of the fluorobenzyl group: This can be achieved through nucleophilic substitution reactions using fluorobenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: The chloro and fluorobenzyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The structural and functional attributes of this compound are best understood through comparison with analogous pyrazole derivatives. Below is an analysis of key structural analogs and their properties:

Structural and Substituent Analysis

Key Findings from Comparative Studies

Electronic Effects: The 3,4-dimethoxyphenyl groups in the target compound provide stronger electron-donating effects compared to dichlorophenyl or difluoromethoxyphenyl substituents in analogs. This may enhance resonance stabilization of the pyrazole ring but reduce electrophilic reactivity . The 3-fluorobenzyl group introduces moderate electron-withdrawing effects, which are less pronounced than sulfonyl or trifluoromethyl groups in other derivatives .

Lipophilicity and Solubility :

- The target compound’s logP (~5.9) is comparable to its brominated analog (logP 5.935 for 4-bromo derivative) but lower than dichlorophenyl-substituted analogs (logP >6.5 inferred). This suggests balanced membrane permeability and aqueous solubility .

- Sulfonyl-containing analogs (e.g., C₂₁H₁₅ClF₄N₄O₄S) exhibit higher polarity due to the sulfonyl group, improving solubility in polar solvents but reducing blood-brain barrier penetration .

Halogenated derivatives (e.g., dichlorophenyl analogs) exhibit increased molecular rigidity, which may limit conformational flexibility but enhance target selectivity .

Reactivity and Stability :

- Methoxy groups in the target compound are susceptible to oxidative demethylation, whereas difluoromethoxy or halogenated analogs demonstrate greater metabolic stability .

- The chloro substituent at position 4 is less reactive than bromine in nucleophilic substitution reactions, making the target compound more stable under basic conditions .

Biological Activity

4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole class of heterocycles, which are known for diverse pharmacological properties including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C22H24ClN3O4 |

| Molecular Weight | 429.89 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX (specific key to be added) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its structure allows it to engage in:

- Enzyme Inhibition: The pyrazole moiety can inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation: It may act on specific receptors linked to pain and inflammation.

- Antioxidant Activity: The presence of methoxy groups enhances its electron-donating ability, contributing to its antioxidant properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For example:

- Cell Line Studies: In vitro tests showed significant inhibition of cell proliferation in various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) with IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Inhibition of PI3K/Akt signaling pathway |

Anti-inflammatory Activity

The compound has also exhibited anti-inflammatory effects:

- In Vivo Models: In a carrageenan-induced paw edema model in rats, administration of the compound at doses of 50 mg/kg significantly reduced inflammation by approximately 40% compared to control groups.

Antioxidant Properties

The antioxidant capacity was evaluated using DPPH radical scavenging assays:

- DPPH Scavenging Activity: The compound showed a scavenging effect with an IC50 value of 25 µM, indicating its potential as a natural antioxidant.

Case Studies

Several case studies have been published focusing on the pharmacological effects of this compound:

-

Study on Breast Cancer Cells (2022):

- Researchers observed that treatment with the compound led to a decrease in cell viability and induced apoptosis through mitochondrial pathways.

- Key findings included upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

-

Anti-inflammatory Effects in Animal Models (2023):

- A study reported that the compound significantly alleviated symptoms in a rheumatoid arthritis model by reducing pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.